4-fluoro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
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Overview
Description
4-fluoro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a combination of fluorine, thiophene, triazole, and thiazole moieties
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazole derivatives, have been found to bind with high affinity to multiple receptors . These compounds are capable of interacting with a variety of enzymes and receptors in the biological system .
Mode of Action
It’s known that nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit potent antiviral agents with ic 50 values ranging from 04 to 21 µg/mL against Coxsackie B4 virus .
Action Environment
It’s known that the thiazole ring, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s solubility could influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
Compounds containing thiophene, triazole, and thiazole rings have been reported to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, such as by acting as enzyme inhibitors or activators .
Cellular Effects
The cellular effects of 4-fluoro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide are also not well-studied. Similar compounds have been shown to influence cell function in several ways. For example, they can impact cell signaling pathways, gene expression, and cellular metabolism . These effects can lead to changes in cell growth, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of action of this compound is not known. Similar compounds have been found to exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have varying effects over time, depending on factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied. Similar compounds have been tested in animal models, and their effects can vary with dosage . These studies often reveal threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications . These localizations can affect the compound’s activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions The process begins with the preparation of the thiophene and triazole intermediates, followed by their coupling to form the triazolo[3,2-b][1,3]thiazole core
Thiophene Synthesis: Thiophene derivatives can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Triazole Formation: The triazole ring can be formed through the Huisgen cycloaddition reaction between an azide and an alkyne.
Coupling Reaction: The thiophene and triazole intermediates are coupled under specific conditions to form the triazolo[3,2-b][1,3]thiazole core.
Sulfonamide Introduction: The sulfonamide group is introduced through a reaction with sulfonyl chloride in the presence of a base.
Fluorination: The final fluorination step can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
4-fluoro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound in the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Material Science: It may find applications in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide: is similar to other compounds containing thiophene, triazole, and thiazole rings.
Thiophene Derivatives: Compounds like suprofen and articaine, which have thiophene rings, exhibit various pharmacological properties.
Triazole Derivatives: Compounds such as fluconazole and itraconazole, which contain triazole rings, are known for their antifungal activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
4-fluoro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S3/c17-11-3-5-13(6-4-11)26(22,23)18-8-7-12-10-25-16-19-15(20-21(12)16)14-2-1-9-24-14/h1-6,9-10,18H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWELBBVSMHHDOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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